![molecular formula C13H20N2S B7581568 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine, also known as THIP, is a compound that belongs to the class of GABAergic drugs. THIP is a selective agonist of the GABA-A receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system.
Mechanism of Action
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine acts as a selective agonist of the GABA-A receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system. 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine binds to the GABA-A receptor and enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in the likelihood of seizures.
Biochemical and Physiological Effects:
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has also been shown to increase the duration of slow wave sleep and reduce the amount of time spent in REM sleep in rats.
Advantages and Limitations for Lab Experiments
One advantage of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine is its high selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has a short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent and reliable results in lab experiments.
Future Directions
There are several potential future directions for research on 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine. One area of interest is the development of novel analogs of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine with improved pharmacokinetic properties and greater selectivity for the GABA-A receptor. Another area of interest is the investigation of the potential therapeutic applications of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine in other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying the anticonvulsant and anxiolytic effects of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine, which could lead to the development of new treatments for these conditions.
Synthesis Methods
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine and thioacetic acid. The final step involves the reaction of the resulting product with 4-methyl-1,3-thiazol-5-ylmethylamine to yield 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine.
Scientific Research Applications
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and insomnia. 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to have anticonvulsant and anxiolytic effects in animal models, and it has been suggested that it may be a potential treatment for epilepsy and anxiety disorders.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-11-13(16-10-15-11)9-14-8-7-12-5-3-2-4-6-12/h5,10,14H,2-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBBXNHCMPAXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

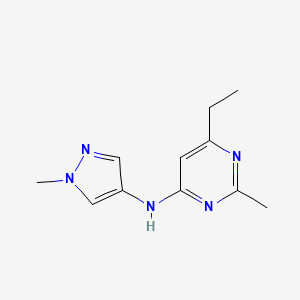
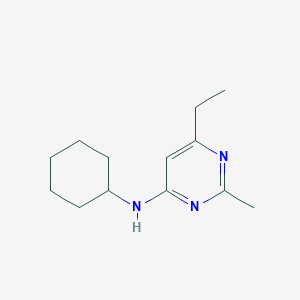
![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
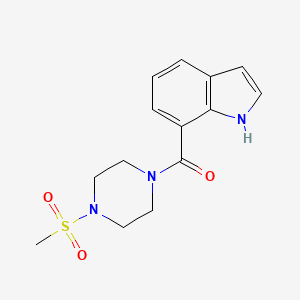

![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
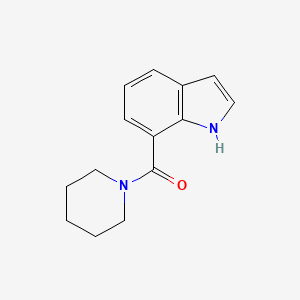
![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)
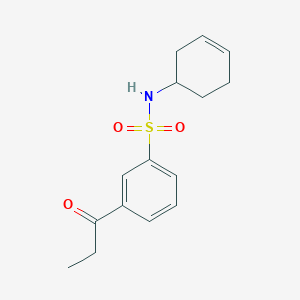
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)